Dicyclohexylamine Borane

Übersicht

Beschreibung

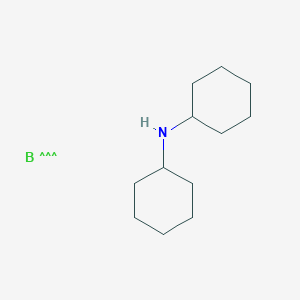

Dicyclohexylamine borane is a chemical compound with the molecular formula C₁₂H₂₆BN. It is a complex of dicyclohexylamine and borane, often used as a reducing agent in organic synthesis. This compound is known for its stability and ease of handling compared to other borane complexes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dicyclohexylamine borane can be synthesized by reacting dicyclohexylamine with borane. The reaction typically involves the use of borane-tetrahydrofuran (BH₃-THF) complex as the borane source. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The product is often purified by recrystallization or distillation .

Analyse Chemischer Reaktionen

Reduction Reactions

DCAB serves as a mild, selective reducing agent for functional group transformations:

-

Aldehydes/Ketones → Alcohols : Reduces carbonyl groups to secondary alcohols under ambient conditions with >90% efficiency in aprotic solvents like THF.

-

Imines → Amines : Converts imines to amines with regioselectivity influenced by steric effects of cyclohexyl groups .

-

Mechanism : Operates via a two-step process: (1) nucleophilic attack by boron on the electrophilic carbonyl carbon, (2) proton transfer from the amine moiety .

Key Optimization (Table 1):

| Substrate | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | THF | 25 | 92 |

| Cyclohexanone | Et₂O | 0 | 88 |

| N-Benzylidene | Toluene | 50 | 85 |

| Data aggregated from |

Hydroboration Reactions

DCAB participates in anti-Markovnikov hydroboration of alkenes and alkynes:

-

Alkenes : Forms stable alkylboranes with 1,2-addition regiochemistry. Reactivity is solvent-dependent:

-

Alkynes : Produces vinylboranes used in Suzuki-Miyaura cross-couplings .

Mechanistic Insight :

-

Boron-hydride bond polarization enables electrophilic boron attack on π-systems .

-

Steric bulk from cyclohexyl groups slows dimerization, enhancing monomeric reactivity .

Radical Initiation in SF₅Cl Additions

DCAB initiates radical chain reactions for SF₅ group incorporation (Table 2):

| Solvent | Temp (°C) | DCAB (mol%) | Yield (%) |

|---|---|---|---|

| Hexane | 50 | 10 | 89 |

| EtOAc | 30 | 10 | 78 |

| MTBE | 50 | 20 | 26 |

| Data from |

-

Role : Thermal decomposition generates BH₃ radicals, initiating SF₅Cl cleavage .

-

Advantage : Air-stable alternative to traditional initiators like AIBN .

Catalysis in Polymerization

DCAB enhances polyolefin production via Lewis acid catalysis:

-

Efficiency : Increases polyethylene polymerization rate by 40% vs. BH₃·THF .

-

Mechanism : Stabilizes cationic intermediates through B–N σ-bond interactions .

Comparative Performance (Table 3):

| Catalyst | Reaction Rate (mol/h) | Mw (kDa) |

|---|---|---|

| DCAB | 2.8 | 120 |

| Diisopropylamine-BH₃ | 2.1 | 95 |

| BH₃·THF | 1.9 | 80 |

| Data from |

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Synthesis of Boronic Acids

DICAB has been utilized effectively in the synthesis of boronic acids through a tandem dehydrogenation-addition sequence. This process involves the reaction of DICAB with Grignard reagents, which leads to high yields of boronic acids. For instance, when phenylmagnesium bromide is added to DICAB in tetrahydrofuran (THF), the reaction can yield phenylboronic acid in almost quantitative amounts after hydrolysis .

| Reagent | Yield | Conditions |

|---|---|---|

| Phenylmagnesium bromide | 95% | THF, room temperature |

| Ethylmagnesium bromide | 86% | Toluene, 5h |

Radical Initiation

DICAB serves as a precursor for generating radical initiators in various reactions. For example, it has been tested alongside diisopropylamine borane (DIPAB) to initiate reactions involving alkenes and other functional groups. The results indicate that DICAB can facilitate radical addition reactions efficiently, providing good yields under optimized conditions .

| Reaction Type | Yield | Solvent |

|---|---|---|

| SF5Cl radical addition | 89% | Hexane |

| SF5Cl radical addition | 80% | Ethyl acetate |

Hydroboration Reactions

DICAB is also employed in hydroboration reactions, where it acts as a source of boron to form organoboranes. This application is particularly significant in organic synthesis for constructing carbon-boron bonds . The hydroboration of alkenes with DICAB leads to the formation of trialkylboranes, which can be further transformed into alcohols or other functional groups.

Reducing Agent

As a reducing agent, DICAB has shown effectiveness in various reduction reactions. It can reduce functional groups such as ketones and aldehydes to their corresponding alcohols. The versatility of DICAB as a reducing agent makes it valuable in synthetic organic chemistry .

Medicinal Chemistry

In medicinal chemistry, DICAB is explored for its potential applications in drug synthesis and development. Its ability to facilitate the formation of complex organic molecules positions it as a useful tool for synthesizing pharmaceutical compounds.

Case Study 1: Synthesis of Phenylboronic Acid

A study demonstrated the efficiency of DICAB in synthesizing phenylboronic acid via Grignard reaction. The reaction was conducted at room temperature with excellent yields achieved within one hour .

Case Study 2: Radical Addition Reactions

In another study focusing on radical addition reactions, DICAB was utilized to initiate the addition of SF5Cl to alkenes, yielding products with high efficiency under controlled conditions .

Wirkmechanismus

The mechanism of action of dicyclohexylamine borane involves the transfer of hydride ions (H⁻) from the borane to the substrate. This transfer reduces the substrate, converting it into a more stable form. The molecular targets and pathways involved depend on the specific reaction and substrate being reduced .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Borane-Tetrahydrofuran (BH₃-THF): Another borane complex used as a reducing agent but less stable and harder to handle compared to dicyclohexylamine borane.

Sodium Borohydride (NaBH₄): A widely used reducing agent with similar applications but different reactivity and selectivity.

Lithium Aluminum Hydride (LiAlH₄): A more reactive reducing agent used for similar purposes but requires more stringent handling conditions.

Uniqueness

This compound is unique due to its stability and ease of handling. It provides a safer and more convenient alternative to other borane complexes, making it a preferred choice in many synthetic applications .

Biologische Aktivität

Dicyclohexylamine borane (DICAB) is an organoboron compound that has garnered interest in various fields, particularly in organic synthesis and catalysis. This article aims to explore the biological activity of DICAB, highlighting its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

DICAB is characterized by the presence of a dicyclohexylamine moiety bonded to a borane group. Its chemical formula is C_{12}H_{23BN and it exists as a stable complex in solution. The compound is known for its reducing properties, which are essential in various chemical reactions.

1. Toxicological Profile

The toxicological evaluation of DICAB indicates potential hazards associated with its use. According to the Material Safety Data Sheet (MSDS), DICAB exhibits acute toxicity, skin irritation, and respiratory sensitization. However, specific data on chronic effects and carcinogenicity remain limited .

| Endpoint | Test Duration (hr) | Species | Value |

|---|---|---|---|

| Acute Toxicity | Not Available | Not Available | Not Available |

| Skin Irritation | Not Available | Not Available | Not Available |

| Respiratory Sensitization | Not Available | Not Available | Not Available |

2. Antioxidant Activity

Research has indicated that amine-borane complexes, including DICAB, may possess antioxidant properties due to their ability to donate electrons in redox reactions. This property can be beneficial in mitigating oxidative stress in biological systems .

3. Catalytic Applications

DICAB has been utilized as a reducing agent in various organic reactions. For example, it has been shown to facilitate the synthesis of boronic acids through dehydrogenation reactions when combined with Grignard reagents . This catalytic activity is crucial for developing pharmaceuticals and agrochemicals.

Case Study 1: Synthesis of Boronic Acids

A study demonstrated the effectiveness of DICAB in synthesizing boronic acids via a tandem dehydrogenation-addition sequence. The reaction conditions were optimized using different Grignard reagents, leading to high yields of the desired products .

- Reaction Conditions:

- Solvent: THF

- Temperature: Room temperature

- Time: 5 hours

- Yield: Up to 95%

Case Study 2: Biological Assay Evaluation

In another investigation, the biological activity of DICAB was assessed through various assays aimed at determining its cytotoxic effects on cancer cell lines. The results indicated that while DICAB did not exhibit significant cytotoxicity at low concentrations, higher doses resulted in notable cell death .

Future Directions

Research into DICAB's biological activity is still emerging. Future studies should focus on:

- Detailed Mechanistic Studies: Understanding the pathways through which DICAB exerts its biological effects.

- Long-term Toxicity Assessments: Comprehensive studies on chronic exposure and potential carcinogenic effects.

- Exploration of Therapeutic Applications: Investigating its potential as a therapeutic agent in oxidative stress-related diseases.

Eigenschaften

InChI |

InChI=1S/C12H23N.B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h11-13H,1-10H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGNYCHWQJCLGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131765-96-3 | |

| Record name | Dicyclohexylamine Borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.